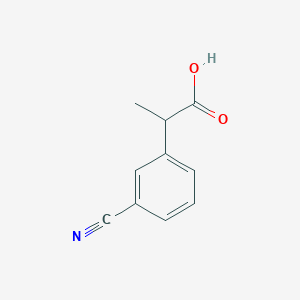

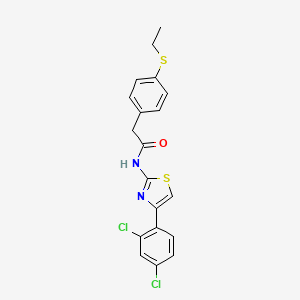

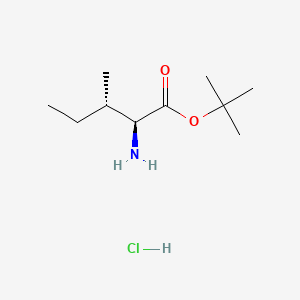

![molecular formula C14H11N3O2 B2746237 (E)-3-(furan-2-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acrylamide CAS No. 2034997-19-6](/img/structure/B2746237.png)

(E)-3-(furan-2-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-3-(furan-2-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acrylamide is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a tool for studying protein interactions and as a potential therapeutic agent for various diseases.

Applications De Recherche Scientifique

Synthesis and Derivative Formation

- The compound's framework serves as a precursor for synthesizing various heterocyclic derivatives, including 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles, demonstrating its versatility in the creation of new chemical entities with potential applications in material science and pharmaceutical research (El-Essawy & Rady, 2011).

Computational Study and Chemical Properties

- A computational study on a related pyrrole chalcone derivative highlighted its structural and electronic properties, indicating potential for applications in molecular electronics and as a precursor for synthesizing a wide range of heterocyclic compounds (Singh, Rawat, & Sahu, 2014).

Synthesis of Pyrazoles and Annulated Derivatives

- The capability to undergo reactions forming polyfunctional enaminonitriles, which are precursors in synthesizing pyrazoles and annulated derivatives of furazano[3,4-b]pyridines and furazano[3,4-b]pyrimidines, showcases its utility in developing novel organic compounds with potential bioactivity (Strizhenko, Vasil’ev, Suponitsky, & Sheremetev, 2020).

Supramolecular Gelators and Drug Delivery

- Its derivatives have been explored for creating supramolecular gelators, which can selectively sense ions and release drugs, indicating its potential in developing new materials for sensor technology and controlled drug delivery systems (Panja, Ghosh, & Ghosh, 2018).

Polymerization Mechanisms

- The interaction with acrolein in anionic copolymerization processes suggests potential applications in the study of polymer sciences, particularly in understanding and developing new polymerization mechanisms (Yamashita, Ikezawa, Yamamoto, Kinugasa, & Maeshima, 1984).

Molecular Synthesis and Biological Activities

- The compound and its analogs have been utilized as key intermediates for synthesizing a variety of heterocyclic compounds with reported antimicrobial and antifungal activities, suggesting their relevance in medicinal chemistry and drug discovery efforts (El Azab & Khaled, 2015).

Palladium-Catalyzed Alkenation

- The direct alkenation of thiophenes and furans catalyzed by palladium, involving compounds related to "(E)-3-(furan-2-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acrylamide," showcases its utility in organic synthesis, particularly in regioselective C–H bond functionalization (Zhao, Huang, Cheng, & Zhang, 2009).

Propriétés

IUPAC Name |

(E)-3-(furan-2-yl)-N-pyrazolo[1,5-a]pyridin-5-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c18-14(4-3-13-2-1-9-19-13)16-11-6-8-17-12(10-11)5-7-15-17/h1-10H,(H,16,18)/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUQHJUZFBZDRJH-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NC2=CC3=CC=NN3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)NC2=CC3=CC=NN3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-cyanobenzenesulfonamide](/img/structure/B2746161.png)

![N-(3-cyano-5-phenyl-2-furyl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide](/img/structure/B2746166.png)

![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2746167.png)

![2-[(2,6-dichlorobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2746174.png)